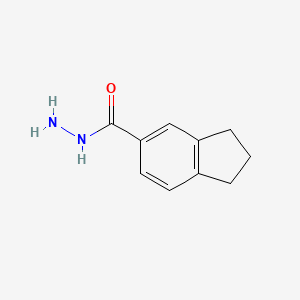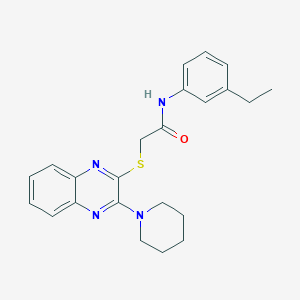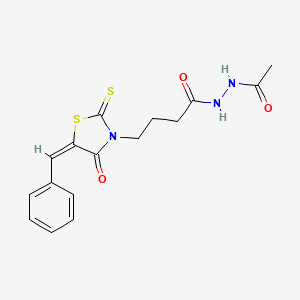
N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including analgesic properties. The papers provided focus on the synthesis and analgesic properties of related pyrimidine derivatives, which can offer insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the reaction of various nucleophiles and electrophiles to introduce different substituents into the pyrimidine nucleus. For instance, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involves the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which is obtained by condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . Similarly, the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides is carried out by reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol . These methods could be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed using techniques such as NMR spectroscopy and elemental analysis. For example, the structure of synthesized compounds in the provided studies was confirmed using NMR 1H spectroscopy, which provides information about the chemical environment of hydrogen atoms within the molecule . The molecular structure analysis of "this compound" would likely involve similar spectroscopic techniques to determine the positions of substituents and the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is influenced by the substituents attached to the pyrimidine nucleus. The papers describe the synthesis of pyrimidine derivatives and their subsequent reactions, such as hydrolysis of esters to carboxylic acids and decarboxylation to form pyrimidinamines . The compound "this compound" would also undergo chemical reactions typical of pyrimidine derivatives, which could include nucleophilic substitution, electrophilic substitution, and other transformations depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and biological activity, are determined by their molecular structure. The analgesic properties of the compounds in the studies were evaluated using the "acetic acid writhing" model, which is a standard experimental method for assessing analgesic effects . The physical properties of "this compound" would be characterized by its crystalline structure, solubility in various solvents, and stability under different conditions, while its chemical properties would include reactivity with other chemicals and potential biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthetic Pathways : Researchers have developed novel synthetic methods for creating compounds with potential biological activities, including anti-inflammatory and analgesic agents derived from visnaginone and khellinone. These pathways involve complex reactions to produce heterocyclic compounds with specific functional groups (Abu‐Hashem et al., 2020).
- Catalytic Reactions : Studies on platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides have shown efficient ways to synthesize N-ethylbenzamide derivatives, indicating the versatility of carboxamide compounds in synthetic organic chemistry (Wang & Widenhoefer, 2004).
Biological Applications
- Anticancer and Anti-inflammatory Activities : Compounds synthesized from carboxamide precursors have been screened for their potential anticancer and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives were evaluated as anticancer and anti-5-lipoxygenase agents, showing structure-activity relationships valuable for drug development (Rahmouni et al., 2016).
- Synthesis of α-Ketoamide Derivatives : The use of OxymaPure/DIC as a reagent for synthesizing α-ketoamide derivatives showcases the chemical's utility in creating compounds with potential pharmacological properties (El‐Faham et al., 2013).
Propriétés
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-16(29)28-19-9-7-18(8-10-19)22(30)24-11-12-25-23(31)20-13-21(27-15-26-20)32-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,24,30)(H,25,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQWPMDRVYOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2562398.png)

![Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2562402.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2562404.png)
![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)
![Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2562409.png)



![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)
